

Cy3-PEG4-Alkyne structure and molecular weight

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Compound of Interest

Compound Name: Cy3-PEG4-Alkyne

Cat. No.: B12367035

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In-Depth Technical Guide to Cy3-PEG4-Alkyne

This guide provides a comprehensive overview of the structure, properties, and applications of **Cy3-PEG4-Alkyne**, a fluorescent labeling reagent. It is intended for researchers, scientists, and professionals in the field of drug development and life sciences who utilize fluorescence-based detection methods.

Core Properties of Cy3-PEG4-Alkyne

Cy3-PEG4-Alkyne is a fluorescent probe that combines the bright and photostable cyanine dye, Cy3, with a terminal alkyne group through a polyethylene glycol (PEG) spacer. This design allows for its covalent attachment to azide-modified molecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The PEG4 linker is hydrophilic and provides a flexible spacer between the dye and the target molecule, which can help to reduce steric hindrance and improve solubility.

Quantitative Data

Property	Value	Reference(s)
Molecular Formula	C41H56ClN3O5	[1][2][3]
Molecular Weight	706.35 - 706.37 g/mol	[1][4]
Excitation Wavelength (λ_{ex})	~550 nm	
Emission Wavelength (λ_{em})	~570 nm	

Experimental Applications

The primary application of **Cy3-PEG4-Alkyne** is the fluorescent labeling of azide-containing biomolecules. This enables the visualization and tracking of these molecules in various biological contexts, including:

- **Fluorescence Microscopy:** Imaging the localization and dynamics of labeled proteins, lipids, or other macromolecules within fixed or living cells.
- **Flow Cytometry:** Quantifying the abundance of labeled molecules on the surface or within cells.
- **In-gel Fluorescence Scanning:** Detecting labeled proteins or nucleic acids in electrophoretic gels.

The specificity of the click chemistry reaction ensures that the Cy3 dye is attached only to the intended azide-modified targets, minimizing off-target labeling and background fluorescence.

Experimental Protocol: Fluorescent Labeling of Azide-Modified Proteins with Cy3-PEG4-Alkyne

This protocol provides a general procedure for the copper-catalyzed click chemistry reaction to label azide-modified proteins with **Cy3-PEG4-Alkyne**. Optimization may be required for specific proteins and experimental systems.

Materials:

- Azide-modified protein in a buffer free of primary amines (e.g., Tris) and azides. A suitable buffer is 0.1 M sodium phosphate buffer, pH 7.4.
- **Cy3-PEG4-Alkyne**
- Dimethylsulfoxide (DMSO)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 100 mM in water)
- Freshly prepared sodium ascorbate stock solution (e.g., 300 mM in water)
- Phosphate-buffered saline (PBS)
- Spin desalting columns or dialysis equipment for purification

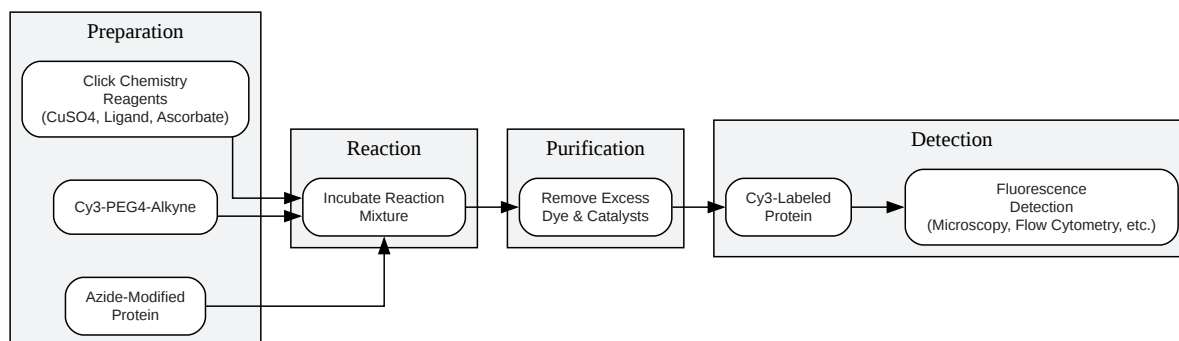
Procedure:

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of **Cy3-PEG4-Alkyne** in anhydrous DMSO.
 - Prepare fresh sodium ascorbate solution on the day of the experiment.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with PBS to a final volume of approximately 140 µL.
 - Add the **Cy3-PEG4-Alkyne** stock solution to the protein solution. The final concentration of the dye should be in molar excess (e.g., 4-50 fold) to the protein.
 - Add 10 µL of the 100 mM THPTA solution and vortex briefly.
 - Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
- Initiation of the Click Reaction:

- Add 10 μ L of the 300 mM sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
- Vortex the tube briefly to ensure thorough mixing.
- Incubation:
 - Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
 - Incubate the reaction at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours or overnight).
- Purification:
 - Remove the unreacted **Cy3-PEG4-Alkyne** and copper catalyst from the labeled protein using a spin desalting column or through dialysis against a suitable buffer (e.g., PBS).
- Storage:
 - Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.

Visualized Workflow

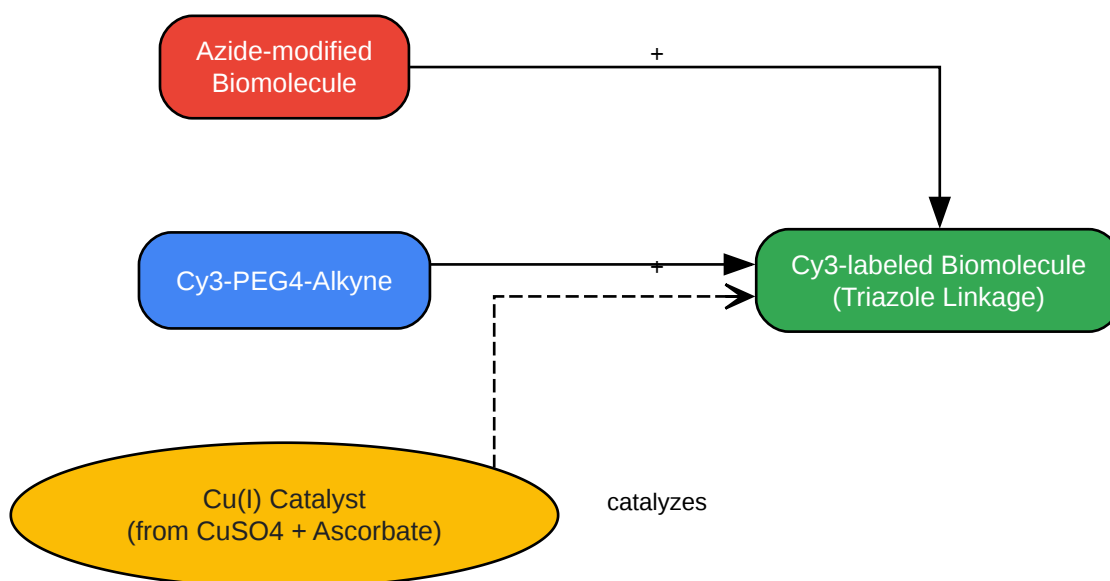
The following diagram illustrates the general workflow for labeling and detecting an azide-modified protein with **Cy3-PEG4-Alkyne**.



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Workflow for fluorescent labeling using click chemistry.

The logical flow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is depicted in the following diagram.



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Core principle of the CuAAC click reaction.

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